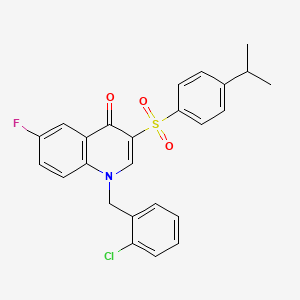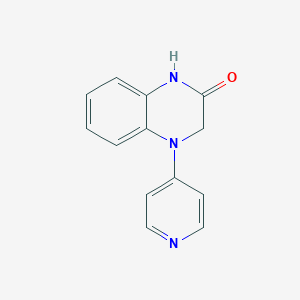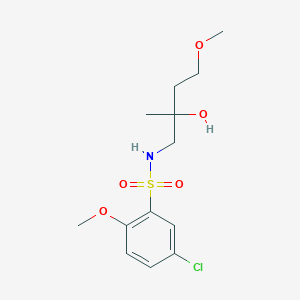
5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide, also known as NSC-743380, is a novel sulfonamide compound that has shown potential in various scientific research applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide' involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N-(2-hydroxy-4-methoxy-2-methylbutyl)amine in the presence of a base to form the desired product.
Starting Materials
5-chloro-2-methoxybenzenesulfonyl chloride, N-(2-hydroxy-4-methoxy-2-methylbutyl)amine, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 5-chloro-2-methoxybenzenesulfonyl chloride in a suitable solvent (e.g. dichloromethane)., Step 2: Add N-(2-hydroxy-4-methoxy-2-methylbutyl)amine to the reaction mixture., Step 3: Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction., Step 4: Stir the reaction mixture at room temperature for several hours., Step 5: Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate)., Step 6: Purify the product by recrystallization or chromatography.
Mechanism Of Action
The mechanism of action of 5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. By inhibiting this enzyme, 5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical And Physiological Effects
5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of lactate and glucose in cancer cells, which are important for their survival. It also inhibits the formation of new blood vessels, which is necessary for tumor growth.
Advantages And Limitations For Lab Experiments
One advantage of using 5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide in lab experiments is its specificity towards CAIX, which is overexpressed in many cancer cells. This makes it a potential candidate for targeted cancer therapy. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for other diseases that involve the overexpression of CAIX, such as renal cell carcinoma. Another direction is to develop more effective formulations of the compound to improve its solubility and bioavailability.
In conclusion, 5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide is a promising compound that has shown potential in various scientific research applications, particularly in the field of cancer research. Its specificity towards CAIX makes it a potential candidate for targeted cancer therapy. Further research is needed to fully explore its potential and develop more effective formulations.
Scientific Research Applications
5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide has been studied for its potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy drugs, making them more effective.
properties
IUPAC Name |
5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO5S/c1-13(16,6-7-19-2)9-15-21(17,18)12-8-10(14)4-5-11(12)20-3/h4-5,8,15-16H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKKYFIYUVKASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624371.png)
![3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2624372.png)
![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)
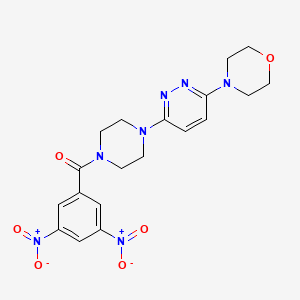
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2624377.png)
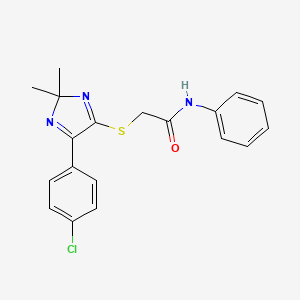
![Ethyl 5-[3-(4-chlorophenyl)sulfonylpropanoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B2624380.png)
![4-chloro-3-oxo-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)butanenitrile](/img/structure/B2624384.png)
![Ethyl 2-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2624385.png)
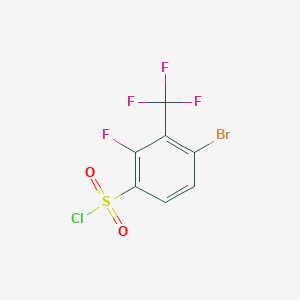
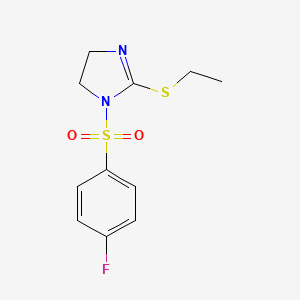
![2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2624390.png)
